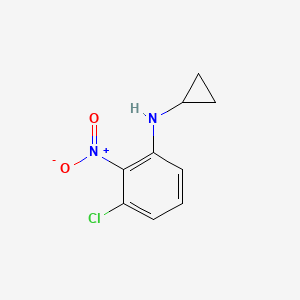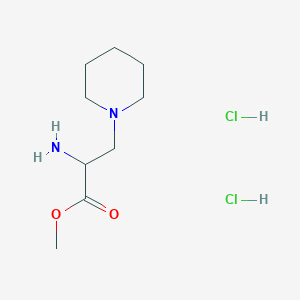
N-(prop-2-en-1-yl)cyclooctanamine hydrochloride
Overview
Description
N-(prop-2-en-1-yl)cyclooctanamine hydrochloride: is a chemical compound with the molecular formula C11H22ClN and a molecular weight of 203.75 g/mol . It is a hydrochloride salt form of N-(prop-2-en-1-yl)cyclooctanamine, which is characterized by the presence of a cyclooctane ring and a prop-2-en-1-yl group attached to an amine functional group.
Preparation Methods
The synthesis of N-(prop-2-en-1-yl)cyclooctanamine hydrochloride typically involves the following steps:
Formation of N-(prop-2-en-1-yl)cyclooctanamine: This can be achieved through the reaction of cyclooctanone with prop-2-en-1-amine under suitable conditions to form the desired amine.
Conversion to Hydrochloride Salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Chemical Reactions Analysis
N-(prop-2-en-1-yl)cyclooctanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N-(prop-2-en-1-yl)cyclooctanamine hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine functional groups and their interactions with biological molecules.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)cyclooctanamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, through its amine functional group. This interaction can modulate the activity of the target molecules, leading to various biological effects. The specific pathways and targets involved depend on the context of its application .
Comparison with Similar Compounds
N-(prop-2-en-1-yl)cyclooctanamine hydrochloride can be compared with other similar compounds, such as:
N-(prop-2-en-1-yl)cyclohexanamine hydrochloride: This compound has a cyclohexane ring instead of a cyclooctane ring, which may result in different chemical and biological properties.
N-(prop-2-en-1-yl)cyclododecanamine hydrochloride: This compound has a larger cyclododecane ring, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-prop-2-enylcyclooctanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-10-12-11-8-6-4-3-5-7-9-11;/h2,11-12H,1,3-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDHYXOUABCNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCCCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B1459393.png)






![N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1459406.png)

![1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine](/img/structure/B1459408.png)
![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1459409.png)
